molecular formula C15H26N4O B10912478 1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide

1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B10912478
M. Wt: 278.39 g/mol
InChI Key: VDXFZAMDAIHTAA-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors

    Formation of the Pyrazole Ring: This step often involves the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine derivative.

    Coupling to Form the Carboxamide: The final step involves the coupling of the pyrazole and piperidine intermediates with a carboxylic acid derivative, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1,3,5-trimethylpyrazole: Lacks the piperidine and carboxamide groups, leading to different chemical and biological properties.

    N-(1-propan-2-ylpiperidin-4-yl)carboxamide: Lacks the pyrazole ring, resulting in different reactivity and applications.

    1,3,5-trimethyl-N-(propan-2-yl)-1H-pyrazol-4-amine: Similar structure but different functional groups, leading to variations in chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

1,3,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C15H26N4O/c1-10(2)19-8-6-13(7-9-19)16-15(20)14-11(3)17-18(5)12(14)4/h10,13H,6-9H2,1-5H3,(H,16,20)

InChI Key

VDXFZAMDAIHTAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C(C)C

Origin of Product

United States

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